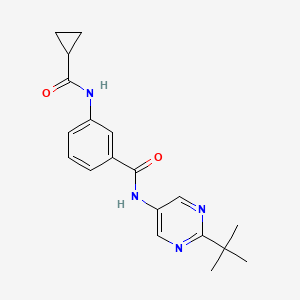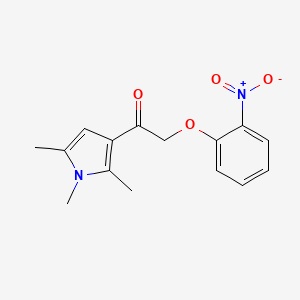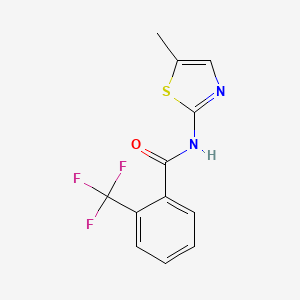
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide, also known as MRT67307, is a chemical compound that has gained widespread attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the p38α protein kinase, which plays a crucial role in the regulation of cellular responses to stress and inflammation.
Mecanismo De Acción
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide exerts its effects by binding to the ATP-binding site of p38α, thereby inhibiting its activity. This leads to the downregulation of pro-inflammatory cytokines and chemokines, as well as the inhibition of cell proliferation and survival. Additionally, N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells.
Biochemical and Physiological Effects:
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, the compound has been shown to inhibit cell proliferation and survival, induce apoptosis, and enhance the efficacy of chemotherapy and radiotherapy. In inflammatory diseases, N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the infiltration of inflammatory cells. In neurodegenerative disorders, N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been shown to protect neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide is its specificity for p38α, which makes it a useful tool for studying the role of this protein kinase in various cellular processes. Additionally, the compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide. One area of interest is the development of more potent and selective inhibitors of p38α, which may have improved therapeutic efficacy. Additionally, the compound may be investigated for its potential use in combination with other drugs for the treatment of various diseases. Finally, the role of p38α in various cellular processes, such as cell differentiation and autophagy, may be further elucidated using N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide as a tool.
Métodos De Síntesis
The synthesis of N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide involves several steps, starting with the reaction of 2-tert-butyl-5-(bromomethyl)pyrimidine with 3-aminobenzamide in the presence of a base. This reaction yields the intermediate N-(2-tert-butylpyrimidin-5-yl)-3-aminobenzamide, which is then treated with cyclopropanecarbonyl chloride to form the final product, N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide.
Aplicaciones Científicas De Investigación
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been shown to be a potent inhibitor of the p38α protein kinase, which is involved in the regulation of cellular responses to stress and inflammation. As such, N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been investigated for its potential use in the treatment of various diseases, including cancer, inflammatory diseases, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-19(2,3)18-20-10-15(11-21-18)23-17(25)13-5-4-6-14(9-13)22-16(24)12-7-8-12/h4-6,9-12H,7-8H2,1-3H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXLOLFBVUUKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534169.png)
![2-[[2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7534172.png)


![2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B7534192.png)

![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7534200.png)
![6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide](/img/structure/B7534206.png)
![1-(2-methoxyethyl)-5-oxo-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B7534208.png)
![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylpropanamide](/img/structure/B7534221.png)

![5-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-oxo-1-phenyl-2,5-dihydro-1,2,4-triazine-3-carboxamide](/img/structure/B7534230.png)
![2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide](/img/structure/B7534248.png)
![2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide](/img/structure/B7534256.png)